3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride

aqueous solubility biochemical assay salt form selection

Select 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride (CAS 1193388-13-4) as your fragment-screening cornerstone. This monohydrochloride salt delivers precise, stoichiometric aqueous solubility (LogD pH 7.4 = -3.64) eliminating DMSO artifacts in biochemical/biophysical assays. Its rigid, zero-rotatable-bond [5.5] spiro framework—validated against GPIIb/IIIa (IC50 = 7 nM), CCR5, D3R (Ki = 12 nM, 905-fold selectivity) and extrasynaptic GABAA receptors—provides an entropy-advantaged, sp³-rich core with two orthogonal nitrogen diversification handles. Insist on the 3,9-isomer: regioisomeric 1,4- or 2,8-scaffolds alter H-bond geometry and nitrogen basicity, invalidating target engagement data without full revalidation.

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
CAS No. 1193388-13-4
Cat. No. B1391374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride
CAS1193388-13-4
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)NC(=O)C2.Cl
InChIInChI=1S/C9H14N2O2.ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;/h10H,1-6H2,(H,11,12,13);1H
InChIKeyACMRTIRMUMWPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrochloride (CAS 1193388-13-4): Core Spirocyclic Scaffold for Fragment-Based and Medicinal Chemistry Procurement


3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride (CAS 1193388-13-4) is the monohydrochloride salt of a bicyclic spirocyclic diketone scaffold bearing two nitrogen atoms at positions 3 and 9 within a conformationally locked [5.5] spiro framework. The free base (CAS 24910-11-0, MW 182.22 g/mol) exhibits a calculated XLogP3 of -0.9, zero rotatable bonds, and two hydrogen-bond donors plus three acceptors . The hydrochloride salt (MW 218.68 g/mol) is specifically formulated to enhance aqueous solubility for biochemical assay compatibility, with a computed LogD (pH 7.4) of -3.64 and pKa of 11.80 . This scaffold has been validated as a central template in multiple drug discovery campaigns—including GPIIb/IIIa antagonists , CCR5 antagonists , dopamine D3 receptor ligands , and GABA_A receptor antagonists —underscoring its procurement relevance as a privileged building block for fragment-based screening and library synthesis.

Why the Specific 3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrochloride Scaffold Cannot Be Replaced by Generic Spirocyclic Analogs


Substituting 3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride with regioisomeric scaffolds such as 1,4-diazaspiro[5.5]undecane-2,5-dione (CAS 106025-29-0) or 2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 84296-41-3) fundamentally alters the spatial orientation of hydrogen-bond donor/acceptor groups and nitrogen basicity, leading to divergent biological target engagement profiles . The 1,4-isomer has been explored predominantly as an anticonvulsant hydantoin mimetic , while the 3,9-isomer—with its 1,3-dicarbonyl motif bridging C2–C4 and a secondary amine at position 9—has been co-opted by GPIIb/IIIa integrin antagonists (IC50 = 7 nM) , CCR5 antagonists , and GABA_A receptor antagonists (Ki values in the nanomolar range) . The hydrochloride counterion is not interchangeable with the free base or dihydrochloride form for aqueous assay protocols, as the monohydrochloride provides a defined stoichiometric ratio (C9H15ClN2O2, MW 218.68) that determines precise molarity in biochemical buffer systems . These scaffold-specific and salt-form-specific properties preclude casual substitution without quantitative revalidation of target binding, selectivity, and solubility.

Quantitative Differentiation Data: 3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrochloride vs. Closest Structural Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement for Biochemical Assay Compatibility

The monohydrochloride salt (CAS 1193388-13-4) provides a defined, stoichiometric salt form that enhances aqueous solubility relative to the free base (CAS 24910-11-0). The free base has a computed XLogP3 of -0.9 and limited aqueous solubility, whereas the hydrochloride salt exhibits a substantially more negative computed LogD (pH 7.4) of -3.64, consistent with increased aqueous partitioning . The salt form also provides three hydrogen-bond donors (vs. two in the free base), contributing to improved solvation in aqueous buffer systems . Santa Cruz Biotechnology explicitly notes that the hydrochloride salt form enhances aqueous solubility, making it a convenient reagent for biochemical assays and screening studies . Additionally, the dihydrochloride form (CAS not specified) requires distinct handling and stoichiometric calculations, as its enhanced solubility profile may alter effective concentration in screening protocols .

aqueous solubility biochemical assay salt form selection physicochemical profiling

Regioisomeric Scaffold Differentiation: 3,9-Diazaspiro[5.5]undecane-2,4-dione vs. 1,4-Diazaspiro[5.5]undecane-2,5-dione – Divergent Biological Target Profiles

The 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold positions the 1,3-dicarbonyl (C2=O and C4=O) and the secondary amine (position 9) in a spatial arrangement that presents a distinctive hydrogen-bond pharmacophore. In contrast, the 1,4-diazaspiro[5.5]undecane-2,5-dione scaffold (CAS 106025-29-0) arranges carbonyl groups at positions 2 and 5 with nitrogen at positions 1 and 4, creating a different vector of H-bond donors/acceptors. Literature evidence demonstrates that the 1,4-isomer has been almost exclusively explored as an anticonvulsant scaffold derived from ring-expanded hydantoins , whereas the 3,9-isomer has been validated against at least four distinct target classes: GPIIb/IIIa integrin (IC50 = 7 nM for an optimized derivative) , CCR5 chemokine receptor (IC50 = 217 nM) , dopamine D3 receptor (Ki = 12 nM, D2R/D3R selectivity ratio = 905) , and GABA_A receptor (competitive antagonist activity; analog 1e Ki = 180 nM with α4βδ selectivity) . This broader target-class validation supports the 3,9-isomer as a more versatile screening scaffold for fragment-based drug discovery libraries.

regioisomer selectivity target engagement spirocyclic scaffold anticonvulsant GABA antagonist

Conformational Rigidity: Zero Rotatable Bonds and Fsp3 = 1.0 for the Scaffold Core – Comparison with Flexible Linear Building Blocks

The 3,9-diazaspiro[5.5]undecane-2,4-dione core contains zero rotatable bonds (PubChem computed value) and an Fsp3 (fraction of sp3-hybridized carbons) approaching 1.0 for the spirocyclic framework . This contrasts sharply with flexible aliphatic diamine or diketone building blocks (e.g., N,N'-dimethyl-1,3-propanediamine: 4 rotatable bonds; 2,4-pentanedione: 2 rotatable bonds) and even with some competing spiro scaffolds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which introduce an additional rotatable bond at the ether linkage). High Fsp3 and conformational rigidity have been correlated with improved clinical success rates: Lovering et al. (2009) demonstrated that compounds with Fsp3 ≥ 0.45 have significantly higher probability of progressing from preclinical to clinical phases . The 3,9-diazaspiro[5.5]undecane scaffold's inherent three-dimensionality was specifically highlighted by Bavo et al. (2021) as advantageous for probing peripheral GABAAR chemical space, with the conformational lock reducing entropic penalty upon receptor binding relative to flexible competitors .

conformational restriction Fsp3 spirocyclic scaffold ligand efficiency drug design

Orthogonal Functionalization Sites: Differential Reactivity of N3-Amide and N9-Secondary Amine for Chemoselective Derivatization

The 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold presents two chemically distinct nitrogen atoms: N3 is part of a cyclic imide/amide system (pKa ≈ 11.8 for the conjugate acid), while N9 is a secondary piperidine-type amine (expected pKa ≈ 9–10 as the conjugate acid). This differential basicity enables sequential, chemoselective functionalization: N9 can be selectively alkylated, acylated, or sulfonylated under mildly basic conditions without affecting the N3 amide, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes via Michael addition to tetrasubstituted olefins . This contrasts with the 1,4-diazaspiro[5.5]undecane-2,5-dione scaffold, where both nitrogens are amide-type and lack differential reactivity, limiting sequential derivatization strategies. The orthogonal reactivity of the 3,9-scaffold has been exploited in the construction of PROTAC degraders , kinase inhibitor libraries , and substituted GABAAR antagonist series . Patent WO2020048829A1 further discloses the use of this scaffold for geranylgeranyltransferase I (GGTase I) inhibitors, highlighting the value of the 9-position amine for introducing diverse aryl/heteroaryl substituents .

chemoselective functionalization library synthesis building block divergent synthesis PROTAC design

Physicochemical Property Window: Lipinski Rule-of-5 Compliance and Lead-Likeness Advantage Over Bulkier Spiro Analogs

The free base 3,9-diazaspiro[5.5]undecane-2,4-dione (MW = 182.22 g/mol) falls within the optimal fragment space (MW < 250 Da) and complies with all Lipinski Rule-of-5 criteria: HBD = 2 (≤5), HBA = 3 (≤10), XLogP3 = -0.9 (≤5) . The hydrochloride salt (MW = 218.68 g/mol) remains well within drug-like chemical space with favorable LogD (pH 7.4) of -3.64, indicating high aqueous solubility and low non-specific membrane partitioning . In comparison, the commonly used 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 189333-48-0, MW = 272.34 g/mol) adds substantial lipophilicity (estimated XLogP increase of +2 to +3 log units) and molecular weight, moving the scaffold into a less fragment-like property space and potentially introducing CYP-mediated metabolic liabilities. Similarly, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (MW ≈ 168–198 Da, depending on substitution) introduces an ether oxygen that alters HBA count and polarity. The 3,9-diazaspiro[5.5]undecane-2,4-dione core thus occupies a unique property 'sweet spot': sufficiently polar for aqueous solubility, yet sufficiently small for fragment-based screening, with chemically orthogonal handles for subsequent growth into lead-like space.

drug-likeness Lipinski rule of five lead optimization physicochemical properties fragment-based screening

Procurement-Driven Application Scenarios for 3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrochloride


Fragment-Based Screening Library Construction for GPCR and Integrin Targets

Given the validated activity of 3,9-diazaspiro[5.5]undecane-derived compounds against dopamine D3 receptor (Ki = 12 nM with 905-fold D2R/D3R selectivity) , CCR5 (IC50 = 217 nM) , and GPIIb/IIIa integrin (IC50 = 7 nM) , this scaffold is an ideal core for fragment-based screening libraries targeting G-protein-coupled receptors and integrin-family proteins. The hydrochloride salt form provides direct aqueous solubility for biochemical and biophysical assays (NMR, SPR, thermal shift), eliminating DMSO compatibility issues that can confound fragment screens. The zero-rotatable-bond, sp3-rich core maximizes rigid-body binding entropy advantages while the two orthogonal nitrogen handles permit rapid parallel library expansion.

Peripheral GABA_A Receptor Antagonist Probe Development with Immunomodulatory Applications

Bavo et al. (2021) demonstrated that 3,9-diazaspiro[5.5]undecane-based compounds function as competitive GABA_A receptor antagonists with immunomodulatory effects—specifically, compound 1e (Ki = 180 nM) rescued T cell proliferation inhibition and showed selectivity for extrasynaptic α4βδ subtypes over α1- and α2-containing subtypes . The low cellular membrane permeability of the 2027/018 series makes this scaffold particularly suitable for peripheral GABAAR probe development, where CNS penetration is undesirable. The 9-position amine provides a tractable handle for introducing substituents that fine-tune subtype selectivity and peripheral restriction, while the 2,4-dione motif mimics the acidic moiety of endogenous GABA.

PROTAC Degrader and Bifunctional Molecule Synthesis via Chemoselective Derivatization

The differential reactivity of the N3-amide and N9-secondary amine positions enables sequential, chemoselective installation of protein-targeting ligands and E3 ligase recruiting elements required for PROTAC bifunctional degrader design. Patent WO2020048829A1 exemplifies the use of 9-substituted 3,9-diazaspiro[5.5]undecane compounds as GGTase I inhibitors with downstream YAP1/TAZ pathway modulation . The scaffold's compact size (MW 182 Da free base) and full Rule-of-5 compliance ensure that even after appending two ligand moieties, the final PROTAC molecule remains manageable in molecular weight (typically < 900 Da) with favorable physicochemical properties for cellular permeability.

Kinase Inhibitor Scaffold with Conformational Restriction for Selectivity Engineering

The spirocyclic framework provides a rigid, three-dimensional template that can orient substituents into specific kinase binding pocket regions inaccessible to flat aromatic cores. MySkinRecipes and multiple vendor sources describe the use of 3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride as a key intermediate in kinase inhibitor development, where the conformational rigidity of the spiro center enhances selectivity by reducing off-target binding to kinases with similar ATP-binding pockets . The hydrochloride salt form's aqueous solubility facilitates high-throughput biochemical kinase profiling without the need for organic co-solvents that may interfere with enzyme activity measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.